4-Bromo-2-hydroxynicotinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydroxynicotinic acid typically involves the bromination of 2-hydroxynicotinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of 4-bromo-2-pyridinecarboxylic acid.
Reduction: Formation of 2-hydroxynicotinic acid.
Substitution: Formation of various substituted nicotinic acid derivatives.
Scientific Research Applications
4-Bromo-2-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 2-Bromo-4-hydroxynicotinic acid
- 4-Bromo-2-hydroxybenzoic acid
- 2-Bromo-4-methoxyphenylacetic acid
- 4-Bromo-2-chlorobenzoic acid
Comparison: 4-Bromo-2-hydroxynicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H4BrNO3 |
---|---|
Molecular Weight |
218.00 g/mol |
IUPAC Name |
4-bromo-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-2-8-5(9)4(3)6(10)11/h1-2H,(H,8,9)(H,10,11) |
InChI Key |
IOZAIRHSBDTRHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1Br)C(=O)O |
Origin of Product |
United States |
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